

Staining Cellular Nuclei with Nuclear Fast Red Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: Sumitone fast red b

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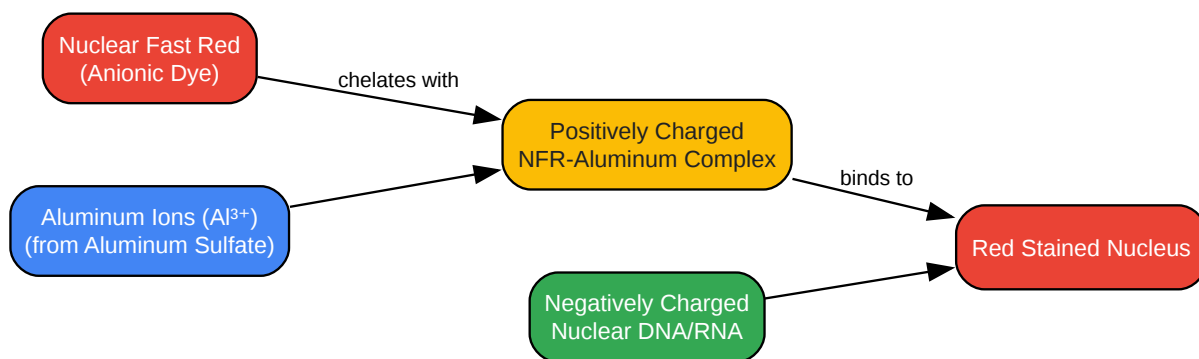
For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Fast Red, also known as Kernechtrot, is an anthraquinone dye widely used in histology and related fields for the selective staining of cellular nuclei.[1][2] It provides a vibrant red color to the nucleus, offering excellent contrast for visualizing tissue morphology and is particularly effective as a counterstain in various histological and immunohistochemical (IHC) procedures.[3][4] This document provides detailed application notes and protocols for the preparation and use of Nuclear Fast Red solution for staining cellular nuclei in research and drug development settings.

Principle of Staining

Nuclear Fast Red is an anionic dye that forms a coordination complex, or "lake," with a mordant, typically aluminum sulfate ($\text{Al}_2(\text{SO}_4)_3$).[5][6] This positively charged complex then binds to the negatively charged phosphate groups of the nucleic acids (DNA and RNA) within the cell nucleus, resulting in a distinct red to pink coloration of the chromatin.[2]



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Caption: Mechanism of Nuclear Fast Red Staining.

Applications in Research and Drug Development

Nuclear Fast Red is a versatile stain with numerous applications:

- Counterstaining in Immunohistochemistry (IHC): It is an ideal counterstain for chromogens that produce blue, black, or gray reaction products, such as BCIP/NBT, DAB-Nickel, or Vector SG Substrate, where hematoxylin would provide poor contrast.^{[7][8][9]}
- Routine Histological Staining: It can be used as a primary nuclear stain to visualize tissue architecture and cellular details.^[4]
- Special Stains: It serves as a counterstain in various special staining procedures, including iron stains (Prussian blue), silver stains for reticular fibers, and Alcian blue staining for mucins.^{[5][6][10]}
- Cell Biology Studies: It aids in the identification and morphological analysis of different cell types.^[4]

Preparation of Nuclear Fast Red Staining Solution

Several formulations for Nuclear Fast Red solution exist. The choice of recipe may depend on the specific application and desired staining intensity.

Table 1: Formulations for Nuclear Fast Red Solution

Component	Formulation 1[1][11]	Formulation 2	Formulation 3[12]
Nuclear Fast Red Powder	1 g	0.5 g	1 g
Aluminum Sulfate	50 g	25 g	50 g
Distilled Water	500 mL	500 mL	500 mL
Preservative (e.g., Thymol)	Not specified	A few grains	Not specified

Protocol for Preparation (Formulation 1)

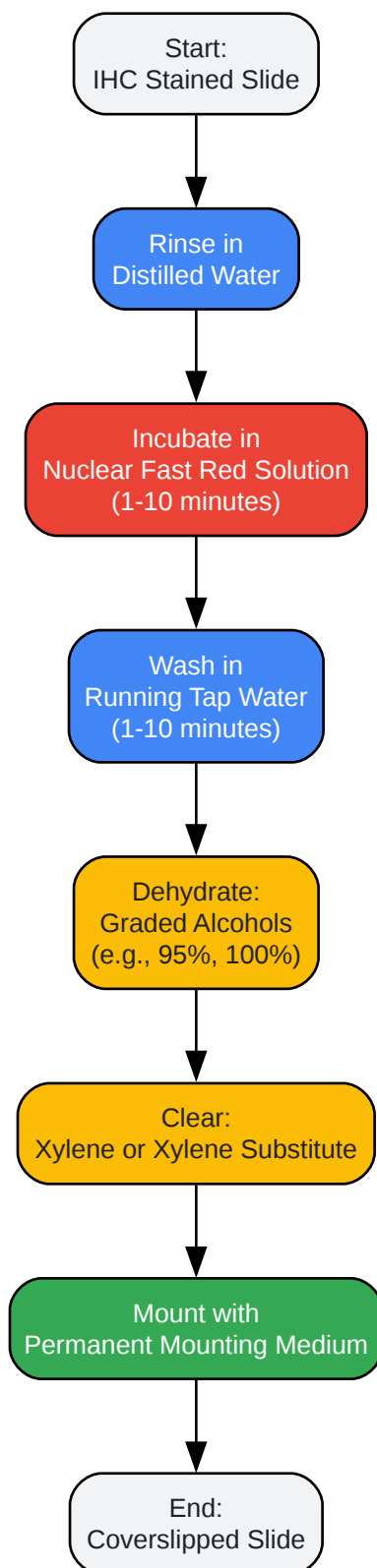
- Add 50 g of aluminum sulfate to 500 mL of distilled water in a suitable beaker.
- Slowly add 1 g of Nuclear Fast Red powder while stirring.
- Heat the solution gently with continuous stirring until it is close to boiling.
- Allow the solution to boil for approximately 5 minutes.[11]
- Remove from heat and allow it to cool to room temperature overnight.
- Filter the solution to remove any undissolved particles. The solution is now ready to use.
- Store the solution at room temperature.[7] A precipitate may form over time, which can be resuspended by shaking before use; do not filter this precipitate out.[13][14]

Experimental Protocols

The following are generalized protocols for using Nuclear Fast Red as a counterstain for paraffin-embedded tissue sections. Incubation times may need to be optimized based on the tissue type and the intensity of the primary stain.

Protocol 1: Counterstaining in Immunohistochemistry (IHC)

This protocol assumes the IHC staining procedure (dewaxing, rehydration, antigen retrieval, primary and secondary antibody incubations, and chromogen development) has been completed.



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Caption: IHC Counterstaining Workflow with Nuclear Fast Red.

- Rinse: After the final wash step of your IHC protocol, rinse the slides thoroughly in distilled water.
- Counterstain: Immerse the slides in the Nuclear Fast Red solution for 1-10 minutes.^[15] The optimal time should be determined empirically.
- Wash: Wash the slides in running tap water for 1-10 minutes.^[15] Inadequate washing can result in a cloudy appearance.^[13]
- Dehydration: Dehydrate the sections through a series of graded alcohols (e.g., 2 changes of 95% ethanol, followed by 2 changes of 100% ethanol).
- Clearing: Clear the tissue sections in two changes of xylene or a xylene substitute.
- Mounting: Coverslip the slides using a permanent, non-aqueous mounting medium.^[7]

Table 2: Staining Times and Reagents

Step	Reagent	Time	Notes
Deparaffinization & Rehydration	Xylene, Graded Alcohols	Standard Protocol	Ensure complete removal of paraffin.
Primary Staining (if applicable)	Varies	Varies	Complete all steps of the primary staining method.
Counterstaining	Nuclear Fast Red Solution	1-10 minutes	Optimize for desired nuclear intensity.
Washing	Running Tap Water	1-10 minutes	Crucial to prevent cloudiness.
Dehydration	Graded Alcohols	Standard Protocol	Essential for permanent mounting.
Clearing	Xylene or Substitute	Standard Protocol	Prepares for coverslipping.
Mounting	Permanent Mounting Medium	N/A	Not compatible with aqueous mounting media. [7]

Troubleshooting

Problem	Possible Cause	Solution
Weak or No Nuclear Staining	Staining time too short.	Increase incubation time in Nuclear Fast Red solution.
Depleted or old staining solution.	Prepare fresh Nuclear Fast Red solution.	
Overstaining of Nuclei	Staining time too long.	Reduce incubation time in Nuclear Fast Red solution.
Cloudy Appearance of Slides	Insufficient washing after counterstaining.	Increase the duration and vigor of the washing step in running tap water.[13]
Precipitate on Tissue Section	The solution was filtered after settling.	Shake the solution well before use to resuspend any precipitate. Do not filter.[13][14]

Safety Precautions

Handle Nuclear Fast Red powder and solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area. Dispose of all chemical waste in accordance with institutional and local regulations.[11]

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